5-chloro-2-formylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-formylbenzenesulphonic acid is an organic compound with the molecular formula C7H5ClO4S It is a chlorinated derivative of benzenesulphonic acid, featuring both a formyl group and a sulfonic acid group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-formylbenzenesulphonic acid typically involves the sulfonation of 4-chlorobenzaldehyde. One common method includes reacting 4-chlorobenzaldehyde with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. The reaction conditions are crucial, as the temperature and concentration of oleum can significantly affect the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-formylbenzenesulphonic acid may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The process typically includes steps for the purification of the product, such as crystallization or distillation, to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-formylbenzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 5-Chloro-2-carboxybenzenesulphonic acid.
Reduction: 5-Chloro-2-hydroxymethylbenzenesulphonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-formylbenzenesulphonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-formylbenzenesulphonic acid depends on its specific application. In chemical reactions, the formyl and sulfonic acid groups can participate in various transformations, acting as electrophilic or nucleophilic sites. The molecular targets and pathways involved are typically related to the functional groups present on the compound, which can interact with other molecules through hydrogen bonding, ionic interactions, or covalent bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-methylbenzenesulphonic acid
- 5-Chloro-2-nitrobenzenesulphonic acid
- 5-Chloro-2-aminobenzenesulphonic acid
Comparison
Compared to its similar compounds, 5-Chloro-2-formylbenzenesulphonic acid is unique due to the presence of the formyl group, which provides additional reactivity and versatility in chemical synthesis. The formyl group can undergo various transformations, making this compound a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
88-33-5 |
---|---|
Molekularformel |
C7H5ClO4S |
Molekulargewicht |
220.63 g/mol |
IUPAC-Name |
5-chloro-2-formylbenzenesulfonic acid |
InChI |
InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-4H,(H,10,11,12) |
InChI-Schlüssel |
GXRQQNQCMLEUAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |
Key on ui other cas no. |
88-33-5 |
Synonyme |
5-chloro-2-formylbenzenesulphonic acid; 5-Chloro-2-formylbenzenesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.